molecular formula C16H19ClN4O B6953603 (3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6953603
M. Wt: 318.80 g/mol
InChI Key: LSDCYFVEFTYWOP-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of aromatic, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The triazole and piperidine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as acetylcholinesterase or receptors like the GABA receptor.

    Pathways Involved: It can modulate neurotransmitter pathways, potentially leading to effects on neural activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
  • (3-Trifluoromethylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

Uniqueness

(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is unique due to the presence of the chloro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3-chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-7-14(9-15(17)8-12)16(22)20-5-2-3-13(10-20)11-21-6-4-18-19-21/h4,6-9,13H,2-3,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDCYFVEFTYWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)N2CCCC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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